LogP Differentiation: Enhanced Lipophilicity Versus Unprotected and Des‑methyl Comparators
N-BOC-2-Methyl-4-nitroaniline displays a computed LogP of 3.34, which lies above that of both the unprotected free amine 2‑methyl‑4‑nitroaniline (LogP ~1.4–1.96) and the des‑methyl N‑Boc analog N‑Boc‑4‑nitroaniline (LogP ~3.2) [1]. The ~1.4–1.9 log‑unit increase over the free amine reflects the lipophilic contribution of the Boc group together with the methyl substituent; the ~0.14 log‑unit edge over the des‑methyl N‑Boc analog is attributable solely to the ortho‑methyl group [1].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.34 (computed) |
| Comparator Or Baseline | 2‑Methyl‑4‑nitroaniline: LogP 1.42–1.96; N‑Boc‑4‑nitroaniline: LogP ~3.2 |
| Quantified Difference | ΔLogP = +1.38 to +1.92 vs free amine; ΔLogP = +0.14 vs des‑methyl N‑Boc analog |
| Conditions | Computed LogP values from vendor technical datasheets (Flurorochem, ChemDiv, Molaid). |
Why This Matters
Higher LogP translates to greater organic‑phase partitioning during extractive workup and potentially improved passive membrane permeability in cell‑based assays, making the Boc‑protected methyl analog the preferred scaffold when lipophilicity must be tuned without introducing additional synthetic steps.
- [1] Molaid. 4-硝基苯基氨基甲酸叔丁酯 (tert-butyl (4-nitrophenyl)carbamate, CAS 18437-63-3). LogP 3.2. View Source
